GNF-6231
Overview
Description
GNF-6231 is a small molecule drug developed by Novartis AG. It is a potent, selective, and orally bioavailable inhibitor of the enzyme porcupine (protein-serine O-palmitoleoyltransferase), which is involved in the Wnt signaling pathway. This compound has shown significant potential in the treatment of various neoplasms and fibrotic diseases by inhibiting the secretion of Wnt ligands .
Mechanism of Action
Target of Action
GNF-6231, also known as N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide, primarily targets PORCN . PORCN is a protein-serine O-palmitoleoyltransferase porcupine .
Mode of Action
This compound acts as a PORCN inhibitor . It prevents the activation of the Wnt pathway by blocking the secretion of all Wnt ligands .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway . This pathway is involved in diverse physiological processes such as proliferation, differentiation, apoptosis, migration, invasion, and tissue homeostasis . Abnormal regulation of the transcription factor β-catenin, a pivotal component of the Wnt signaling pathway, leads to early events in carcinogenesis .
Pharmacokinetics
This compound is moderately bound to mouse, rat, dog, monkey, and human plasma proteins (88.0, 83.1, 90.9, 71.2, and 95%, respectively) . It has good oral bioavailability, with a range of 72-96% in preclinical animal models (mouse, rat, and dog) when administered in solution . After intravenous injection into mice, rats, and dogs, this compound shows minimal distribution in tissues compared to its distribution in body fluids .
Result of Action
This compound has demonstrated anticancer activity . It has been shown to induce robust antitumor efficacy in a mouse MMTV-WNT1 xenograft tumor model . Moreover, it has been used in the study of myocardial infarction .
Preparation Methods
The synthesis of GNF-6231 involves multiple steps, including the formation of pyridinyl acetamide derivatives. The synthetic route typically includes the following steps:
Formation of the pyridine ring: This involves the reaction of appropriate starting materials under specific conditions to form the pyridine ring.
Acetamide formation: The pyridine derivative is then reacted with acetic anhydride to form the acetamide group.
Final assembly: The final step involves the coupling of the pyridinyl acetamide with other necessary components to form this compound.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
GNF-6231 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GNF-6231 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Wnt signaling pathway and its role in various biological processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.
Medicine: Explored for its potential in treating neoplasms and fibrotic diseases by inhibiting the Wnt signaling pathway. .
Comparison with Similar Compounds
GNF-6231 is unique due to its high potency and selectivity as a porcupine inhibitor. Similar compounds include:
LGK974: Another porcupine inhibitor with similar mechanisms of action but different chemical structure.
WNT974: A compound that also targets the Wnt signaling pathway but may have different pharmacokinetic properties.
C59: Another porcupine inhibitor used in research, with varying degrees of efficacy and selectivity
These compounds share the common goal of inhibiting the Wnt signaling pathway but differ in their chemical structures, potencies, and specific applications.
Properties
IUPAC Name |
N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c1-16-11-18(14-28-24(16)19-5-6-26-21(25)13-19)12-23(33)29-22-4-3-20(15-27-22)31-9-7-30(8-10-31)17(2)32/h3-6,11,13-15H,7-10,12H2,1-2H3,(H,27,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXNRMISICMFNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC(=NC=C2)F)CC(=O)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GNF-6231 interact with its target and what are the downstream effects on cardiac repair following MI?
A1: this compound inhibits the Wnt/β-catenin signaling pathway by blocking the secretion of Wnt ligands. [, ] This inhibition has been shown to exert multiple beneficial effects on post-MI cardiac repair:
- Enhanced Cell Proliferation: this compound promotes the proliferation of interstitial cells, particularly Sca1+ cardiac progenitors, in the heart. This contributes to replenishing damaged cardiac tissue. []
- Reduced Cell Death: The compound protects cardiomyocytes from apoptosis, preserving the functional muscle cells of the heart. []
- Inhibition of Fibrosis: this compound reduces the proliferation of myofibroblasts and their production of collagen I, key components of scar tissue. This limits the extent of fibrosis and preserves cardiac function. []
Q2: What is the evidence for the in vivo efficacy of this compound in mitigating post-MI cardiac damage?
A2: Studies using a mouse model of MI have demonstrated that systemic administration of this compound after MI leads to:
- Improved Cardiac Function: this compound treatment results in significantly better preservation of cardiac function, as measured by fractional shortening, compared to untreated controls. []
- Reduced Infarct Size: The area of damaged tissue following MI is significantly smaller in mice treated with this compound. []
- Reduced Adverse Remodeling: this compound treatment mitigates the negative structural changes that occur in the heart after MI, such as ventricular dilation. []
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